molecular formula C14H14N2O2 B13134691 N-(2-Methoxybenzyl)picolinamide

N-(2-Methoxybenzyl)picolinamide

Katalognummer: B13134691
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: IGAJGEZVRGTGAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Methoxybenzyl)picolinamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxybenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)picolinamide typically involves the reaction of 2-picolinic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Methoxybenzyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The amide group can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: The methoxy group can be converted to a hydroxyl group or further oxidized to a carboxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Various substituted derivatives can be formed depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-Methoxybenzyl)picolinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Methoxybenzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide moiety can coordinate with metal ions, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

  • N-(4-Methoxybenzyl)picolinamide
  • N-(2-Methoxyphenyl)picolinamide
  • N-(2-Methoxybenzyl)phenethylamine (25B-NBOMe)

Comparison: N-(2-Methoxybenzyl)picolinamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and binding properties. Compared to N-(4-Methoxybenzyl)picolinamide, the 2-methoxy derivative may exhibit different steric and electronic effects, leading to variations in its chemical and biological behavior. The presence of the picolinamide moiety distinguishes it from compounds like 25B-NBOMe, which have different core structures and pharmacological profiles .

Eigenschaften

Molekularformel

C14H14N2O2

Molekulargewicht

242.27 g/mol

IUPAC-Name

N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-18-13-8-3-2-6-11(13)10-16-14(17)12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H,16,17)

InChI-Schlüssel

IGAJGEZVRGTGAG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.